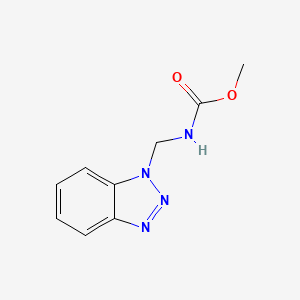

Methyl N-(benzotriazol-1-ylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

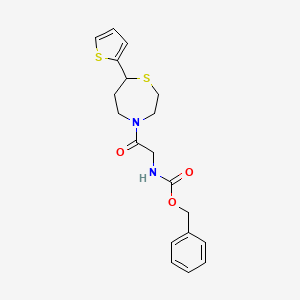

“Methyl N-(benzotriazol-1-ylmethyl)carbamate” is a compound that contains a carbamate group. Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The carbamate group (NHCOO) is structurally similar to the carbonate group (CO3), but with one oxygen atom replaced by a nitrogen atom . The molecule also contains a benzotriazole moiety, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of carbamates involves the reaction of an amine with an isocyanate or a chloroformate . In the case of “Methyl N-(benzotriazol-1-ylmethyl)carbamate”, it could potentially be synthesized by reacting a benzotriazole with a suitable isocyanate or chloroformate.Molecular Structure Analysis

The molecular formula of “Methyl N-(benzotriazol-1-ylmethyl)carbamate” is C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .Chemical Reactions Analysis

Carbamates, including “Methyl N-(benzotriazol-1-ylmethyl)carbamate”, can undergo a variety of chemical reactions. For instance, they can be lithiated at the inter-ring methylene group and subsequently react with electrophiles . They can also undergo reactions with various nucleophiles, leading to the formation of different products .Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “Methyl N-(benzotriazol-1-ylmethyl)carbamate” is not available, carbamates can pose certain risks. For instance, methyl carbamate may cause eye and skin irritation, respiratory and digestive tract irritation, and may target the liver . It is also known to be a carcinogen in rats .

Orientations Futures

The use of carbamates, including “Methyl N-(benzotriazol-1-ylmethyl)carbamate”, in the synthesis of complex molecules is a promising area of research. Their use as protecting groups for amines could be particularly useful in the synthesis of peptides . Furthermore, the development of new synthetic methods involving carbamates could lead to the creation of novel compounds with potential applications in various fields .

Propriétés

IUPAC Name |

methyl N-(benzotriazol-1-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-15-9(14)10-6-13-8-5-3-2-4-7(8)11-12-13/h2-5H,6H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGISATWLCKHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(benzotriazol-1-ylmethyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)

![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)

![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)

![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)

![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)